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molecular formula C13H10F3NO B1586847 4-[3-(Trifluoromethyl)phenoxy]aniline CAS No. 41605-31-6

4-[3-(Trifluoromethyl)phenoxy]aniline

Cat. No. B1586847
M. Wt: 253.22 g/mol
InChI Key: VPVKXXRMSWUGHE-UHFFFAOYSA-N
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Patent
US07045512B2

Procedure details

To 1-Nitro-4-[3-(trifluoromethyl)phenoxy]benzene (19 g) in ethyl acetate (250 mL) was added 5% palladium on charcoal (1.5 g). The mixture was stirred under hydrogen gas for about 36 h, and then filtered through Celite. The filtrate was concentrated to yield a red oil (17 g).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)=[CH:6][CH:5]=1)([O-])=O>C(OCC)(=O)C.[Pd]>[F:18][C:17]([F:19])([F:20])[C:13]1[CH:12]=[C:11]([CH:16]=[CH:15][CH:14]=1)[O:10][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen gas for about 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
FC(C=1C=C(OC2=CC=C(C=C2)N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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